Cas no 2171662-27-2 (3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1492672
- 2171662-27-2
- 3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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- インチ: 1S/C29H26N4O5/c34-27(35)14-26(28(36)31-20-15-30-33(17-20)16-19-8-2-1-3-9-19)32-29(37)38-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,15,17,25-26H,14,16,18H2,(H,31,36)(H,32,37)(H,34,35)
- InChIKey: NMHGOJJVCTXHFN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC1C=NN(C=1)CC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 510.19031994g/mol
- どういたいしつりょう: 510.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 38
- 回転可能化学結合数: 10
- 複雑さ: 812
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 123Ų
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1492672-500mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1492672-1000mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1492672-50mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1492672-100mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1492672-250mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1492672-5000mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1492672-1.0g |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1492672-10000mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1492672-2500mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 2500mg |
$6602.0 | 2023-09-28 |
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171662-27-2)
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a highly sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2171662-27-2, represents a convergence of advanced synthetic methodologies and innovative drug design principles. Its molecular framework incorporates multiple functional groups, including a benzyl-substituted pyrazole moiety and a fluorenylmethoxycarbonyl (Fmoc) protected amino group, which contribute to its unique chemical properties and potential biological activities.
The structural complexity of 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid makes it an intriguing candidate for further exploration in medicinal chemistry. The presence of the benzyl-pyrazole core is particularly noteworthy, as pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzyl group further enhances the compound's reactivity and stability, making it a versatile scaffold for drug development.
Moreover, the incorporation of the Fmoc-amino group at the terminal position of the propanoic acid chain introduces a protected amino functionality, which is commonly utilized in peptide synthesis and protease inhibition studies. This feature suggests that the compound may serve as a precursor in the synthesis of more complex peptidomimetics or enzyme inhibitors. The fluorene moiety, part of the Fmoc group, also contributes to the compound's solubility and pharmacokinetic properties, which are critical factors in drug formulation and delivery.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The benzyl-pyrazole scaffold has been extensively studied for its potential in modulating various biological pathways. For instance, recent research has highlighted its role in inhibiting kinases and other enzymes involved in cancer progression. Similarly, the Fmoc-protection strategy has become indispensable in modern peptide chemistry, enabling precise control over peptide synthesis and improving yield rates.
The compound's molecular architecture also aligns with current trends in drug discovery, where multi-target interactions are increasingly being explored to enhance therapeutic efficacy. The combination of a pyrazole core with an Fmoc-amino group creates a molecule that could potentially interact with multiple biological targets simultaneously. This multitarget approach has shown promise in addressing complex diseases such as cancer and neurodegenerative disorders by simultaneously modulating several disease-relevant pathways.
From a synthetic chemistry perspective, 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exemplifies the sophistication achievable through modern organic synthesis techniques. The synthesis involves multi-step reactions, including condensation reactions between carbamic acids and protected amino acids, followed by deprotection steps to reveal the free amino group. These synthetic strategies are critical for constructing complex molecules with high precision and yield.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of advanced materials and specialty chemicals. For instance, the benzyl-pyrazole moiety could be functionalized further to create polymers or coatings with enhanced mechanical or thermal properties. Similarly, the Fmoc-protection strategy could be adapted for applications in agrochemicals or biodegradable polymers.
In conclusion, 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171662-27-2) represents a significant advancement in medicinal chemistry and synthetic organic chemistry. Its complex molecular structure, incorporating key functional groups such as benzyl-pyrazole and Fmoc-amino, positions it as a valuable tool for drug discovery and material science research. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a crucial role in developing next-generation therapeutic agents.
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